molecular formula C8H12ClN3OS B098965 N-(5-Butyl-1,3,4-thiadiazol-2-yl)-2-chloroacetamide CAS No. 15777-44-3

N-(5-Butyl-1,3,4-thiadiazol-2-yl)-2-chloroacetamide

Cat. No.: B098965
CAS No.: 15777-44-3
M. Wt: 233.72 g/mol
InChI Key: SEJIXCOQUMLMFB-UHFFFAOYSA-N
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Description

N-(5-Butyl-1,3,4-thiadiazol-2-yl)-2-chloroacetamide is an organic compound with the molecular formula C8H12ClN3OS. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Butyl-1,3,4-thiadiazol-2-yl)-2-chloroacetamide typically involves the reaction of 5-butyl-1,3,4-thiadiazole-2-amine with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane at a low temperature to control the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(5-Butyl-1,3,4-thiadiazol-2-yl)-2-chloroacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alcohols.

    Oxidation and Reduction Reactions: The thiadiazole ring can undergo oxidation or reduction under specific conditions, leading to different derivatives.

    Hydrolysis: The compound can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alcohols, typically in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

    Hydrolysis: Acidic or basic conditions can be used, with hydrochloric acid or sodium hydroxide being typical reagents.

Major Products Formed

    Substitution Reactions: Products include N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-aminoacetamide, N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-thioacetamide, and N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-hydroxyacetamide.

    Oxidation and Reduction Reactions: Various oxidized or reduced derivatives of the thiadiazole ring.

    Hydrolysis: The corresponding carboxylic acid and amine.

Scientific Research Applications

N-(5-Butyl-1,3,4-thiadiazol-2-yl)-2-chloroacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Butyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide
  • N-(5-Butyl-1,3,4-thiadiazol-2-yl)-2,2-dichloroacetamide
  • N-(5-Butyl-1,3,4-thiadiazol-2-yl)-2,5-dichlorobenzamide

Uniqueness

N-(5-Butyl-1,3,4-thiadiazol-2-yl)-2-chloroacetamide is unique due to its specific substitution pattern and the presence of the chloroacetamide group. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClN3OS/c1-2-3-4-7-11-12-8(14-7)10-6(13)5-9/h2-5H2,1H3,(H,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEJIXCOQUMLMFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NN=C(S1)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20166314
Record name Acetamide, N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20166314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15777-44-3
Record name Acetamide, N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015777443
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20166314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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